molecular formula C15H10ClNO4 B11703211 5-Chloro-3-(p-anisoyl)-2(3H)-benzoxazolone

5-Chloro-3-(p-anisoyl)-2(3H)-benzoxazolone

Cat. No.: B11703211
M. Wt: 303.69 g/mol
InChI Key: DWEDUZQCXMFNQO-UHFFFAOYSA-N
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Description

5-Chloro-3-(p-anisoyl)-2(3H)-benzoxazolone: is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the benzoxazolone family, characterized by a benzene ring fused with an oxazolone ring. The presence of a chloro group and an anisoyl group further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(p-anisoyl)-2(3H)-benzoxazolone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-aminophenol and p-anisoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: 5-Chloro-3-(p-anisoyl)-2(3H)-benzoxazolone is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(p-anisoyl)-2(3H)-benzoxazolone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    5-Chloro-2(3H)-benzoxazolone: Lacks the p-anisoyl group, resulting in different chemical properties.

    3-(p-Anisoyl)-2(3H)-benzoxazolone: Lacks the chloro group, affecting its reactivity and applications.

Properties

Molecular Formula

C15H10ClNO4

Molecular Weight

303.69 g/mol

IUPAC Name

5-chloro-3-(4-methoxybenzoyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C15H10ClNO4/c1-20-11-5-2-9(3-6-11)14(18)17-12-8-10(16)4-7-13(12)21-15(17)19/h2-8H,1H3

InChI Key

DWEDUZQCXMFNQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

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